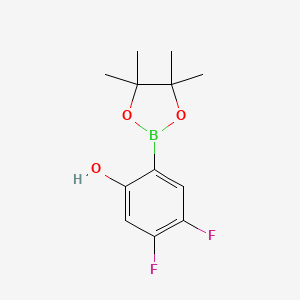

4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Descripción

Propiedades

Fórmula molecular |

C12H15BF2O3 |

|---|---|

Peso molecular |

256.06 g/mol |

Nombre IUPAC |

4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

InChI |

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)9(15)6-10(7)16/h5-6,16H,1-4H3 |

Clave InChI |

QGAVTBSQIFMJPN-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2O)F)F |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol generally follows a multi-step approach:

- Step 1: Introduction of difluoro substituents on the phenol ring.

- Step 2: Installation of the boronate ester group via borylation of an aryl halide or phenol derivative.

- Step 3: Purification and isolation of the final boronate ester phenol compound.

The boronate ester group is commonly introduced through palladium-catalyzed borylation reactions using bis(pinacolato)diboron or pinacol borane reagents under inert atmosphere conditions.

Specific Synthetic Procedures

Palladium-Catalyzed Borylation of Aryl Halides

One of the most reliable methods involves the palladium-catalyzed coupling of an aryl halide precursor bearing difluoro substitutions with bis(pinacolato)diboron. The reaction is conducted in a polar aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane, with a base such as potassium acetate or potassium phosphate.

- Catalysts: Pd(dppf)Cl₂·DCM or Pd(OAc)₂ with appropriate ligands (e.g., SPhos).

- Conditions: Heating at 80–90 °C for 12–24 hours under nitrogen or argon atmosphere.

- Workup: Filtration, aqueous quenching, and chromatographic purification.

This method yields the boronate ester with high regioselectivity and good yields, preserving the phenol functionality.

Direct Borylation of Phenols

An alternative approach includes direct borylation of phenols using pinacolborane in the presence of magnesium sulfate and refluxing in acetonitrile for extended periods (e.g., 24 hours) to form the boronate ester. This method is less common for difluoro-substituted phenols due to potential side reactions but can be optimized for specific substrates.

Data Tables for Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | 4,5-Difluoro-2-bromophenol or equivalent | Aryl bromide preferred for borylation |

| Borylation Reagent | Bis(pinacolato)diboron (1.1–1.5 equiv) | Pinacol boronate ester source |

| Catalyst | Pd(dppf)Cl₂·DCM (4 mol%) or Pd(OAc)₂ + SPhos | Effective for Suzuki coupling |

| Base | Potassium phosphate (K₃PO₄) or potassium acetate (KOAc) | Facilitates transmetallation |

| Solvent | Tetrahydrofuran (THF), 1,4-dioxane, or acetonitrile | Polar aprotic solvents preferred |

| Temperature | 80–90 °C | Controlled heating for 12–24 hours |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Reaction Time | 12–24 hours | Dependent on scale and substrate |

| Purification | Silica gel chromatography | Removal of catalyst and byproducts |

Summary Table of Preparation Routes

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Palladium-Catalyzed Borylation of Aryl Halides | Pd(dppf)Cl₂·DCM, bis(pinacolato)diboron, K₃PO₄, THF, 90 °C, N₂ atmosphere | High yield, regioselective | Requires expensive catalyst |

| Direct Borylation of Phenols | Pinacol, MgSO₄, acetonitrile, reflux, 24 h | Simpler setup | Lower selectivity, longer time |

| Industrial Continuous Flow Synthesis | Automated reactors, optimized catalysts | Scalable, high purity | Requires specialized equipment |

Análisis De Reacciones Químicas

Types of Reactions

4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding boronic acid.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

Oxidation: Formation of difluoroquinones.

Reduction: Formation of difluoroboronic acids.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable carbon-boron bonds. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source to couple with aryl halides in the presence of a palladium catalyst. The reaction proceeds through the formation of a palladium-boron intermediate, which undergoes transmetalation with the aryl halide, followed by reductive elimination to form the desired biaryl product .

Comparación Con Compuestos Similares

Substituent Variations and Structural Features

The following table summarizes key structural differences among analogs:

Key Observations:

- Fluorine vs. Chlorine: The difluoro compound exhibits higher electron-withdrawing effects than chloro-substituted analogs (e.g., ), which may enhance oxidative stability and reaction rates in cross-couplings.

- LogP Values: The difluoro compound’s logP (1.86) indicates moderate lipophilicity, making it more soluble in organic solvents than polar analogs like .

Actividad Biológica

The compound 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boron-containing phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is . The presence of the dioxaborolane moiety is significant as it contributes to the compound's reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that phenolic compounds often exhibit antioxidant activity due to their ability to donate hydrogen atoms or electrons. The presence of fluorine atoms in 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol may enhance its electron-withdrawing capacity, potentially increasing its reactivity towards free radicals.

Enzyme Inhibition

Studies have shown that boron-containing compounds can inhibit various enzymes. For instance:

- Aldose Reductase Inhibition : This enzyme plays a role in diabetic complications. Preliminary studies suggest that this compound may inhibit aldose reductase activity due to the presence of the dioxaborolane group .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research on similar compounds has demonstrated:

- Selective Estrogen Receptor Modulation : Compounds with similar structures have been studied for their ability to modulate estrogen receptors which are critical in hormone-related cancers .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant capacity of various phenolic compounds including derivatives of dioxaborolane. Results indicated a significant reduction in oxidative stress markers in treated cells. |

| Study 2 | Evaluated the effects of boron-containing compounds on cancer cell lines. The study found that certain derivatives exhibited cytotoxic effects against breast cancer cells through apoptosis induction. |

| Study 3 | Focused on enzyme inhibition assays showing that similar dioxaborolane derivatives inhibited aldose reductase significantly compared to controls. |

The biological activity of 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be attributed to several mechanisms:

- Radical Scavenging : The phenolic hydroxyl group can donate electrons to neutralize free radicals.

- Enzyme Interaction : The boron atom may facilitate interactions with active sites of enzymes like aldose reductase.

- Cell Signaling Modulation : Its potential to interact with estrogen receptors could influence signaling pathways involved in cell growth and differentiation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, a phenol derivative (e.g., 4,5-difluorophenol) reacts with a boronic ester precursor (e.g., bis(pinacolato)diboron) in the presence of a base like cesium carbonate in anhydrous THF under reflux conditions . Key steps include:

- Protection/activation : The hydroxyl group is deprotonated using a strong base to enhance nucleophilicity.

- Boronation : The activated phenol reacts with the diboron reagent to form the boronic ester.

- Purification : Column chromatography or recrystallization in non-polar solvents is used to isolate the product.

- Data Table :

| Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|

| 6 hours | 72–85 | ≥97% |

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), fluorine coupling (²JHF), and pinacol methyl groups (δ 1.3 ppm) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic ester .

- X-ray Crystallography :

- Use SHELX or OLEX2 software for structure refinement. The boronic ester’s planar geometry and B–O bond lengths (~1.36 Å) are critical validation parameters .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl-dioxaborolane group influence Suzuki-Miyaura coupling efficiency?

- Mechanistic Insight : The bulky pinacol group reduces reactivity with aryl halides due to restricted access to the boron center. This is mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.